4'-Aminoisoflavone
Overview
Description
4’-Aminoisoflavone is a synthetic derivative of isoflavones, a class of naturally occurring compounds found predominantly in soybeans and other legumes. Isoflavones are known for their estrogen-like effects and antioxidant properties. 4’-Aminoisoflavone has garnered interest due to its potential therapeutic applications, particularly in the fields of oncology and neurodegenerative diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Aminoisoflavone typically involves the Buchwald-Hartwig amination reactionThe reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods: Industrial production of 4’-Aminoisoflavone follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like recrystallization and chromatography are employed to ensure high-quality production .
Chemical Reactions Analysis
Types of Reactions: 4’-Aminoisoflavone undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions typically involve agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Sodium borohydride, methanol, and room temperature.
Substitution: Alkyl halides, bases like sodium hydroxide, and solvents such as ethanol.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted isoflavone derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its role in modulating enzyme activities and cellular pathways.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties
Mechanism of Action
4’-Aminoisoflavone is compared with other isoflavones such as genistein, daidzein, and glycitein:
Genistein: Known for its strong estrogenic activity and antioxidant properties.
Daidzein: Exhibits similar estrogen-like effects but with different metabolic pathways.
Glycitein: Less studied but also possesses estrogenic and antioxidant activities
Uniqueness: 4’-Aminoisoflavone stands out due to its synthetic origin and specific modifications that enhance its bioactivity and therapeutic potential. Its ability to interact with metal ions and modulate amyloid aggregation makes it unique among isoflavones .
Comparison with Similar Compounds
- Genistein
- Daidzein
- Glycitein
- Biochanin A
- Formononetin
Properties
IUPAC Name |
3-(4-aminophenyl)chromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-11-7-5-10(6-8-11)13-9-18-14-4-2-1-3-12(14)15(13)17/h1-9H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKSZJQBQMVXMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C3=CC=C(C=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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